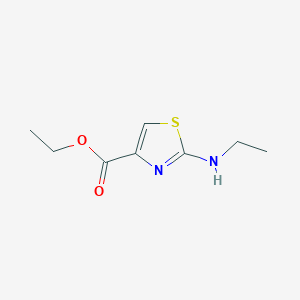

Ethyl 2-(ethylamino)-1,3-thiazole-4-carboxylate

CAS No.: 57250-87-0

Cat. No.: VC8280572

Molecular Formula: C8H12N2O2S

Molecular Weight: 200.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 57250-87-0 |

|---|---|

| Molecular Formula | C8H12N2O2S |

| Molecular Weight | 200.26 g/mol |

| IUPAC Name | ethyl 2-(ethylamino)-1,3-thiazole-4-carboxylate |

| Standard InChI | InChI=1S/C8H12N2O2S/c1-3-9-8-10-6(5-13-8)7(11)12-4-2/h5H,3-4H2,1-2H3,(H,9,10) |

| Standard InChI Key | LBGHMAYKYDOTSC-UHFFFAOYSA-N |

| SMILES | CCNC1=NC(=CS1)C(=O)OCC |

| Canonical SMILES | CCNC1=NC(=CS1)C(=O)OCC |

Introduction

Structural Characteristics and Molecular Identity

Core Architecture

The thiazole ring system forms the backbone of this compound, with sulfur at position 1 and nitrogen at position 3. The ethylamino group () occupies position 2, while the ethyl ester moiety () is located at position 4 . This arrangement is critical for its electronic and steric properties, influencing reactivity and intermolecular interactions.

Stereoelectronic Features

The SMILES notation delineates the connectivity, highlighting the conjugation between the thiazole ring and the carboxylate ester. The InChIKey provides a unique identifier for database retrieval, ensuring precise differentiation from structurally similar molecules.

Table 1: Key Structural Identifiers

Synthetic Pathways and Optimization

General Thiazole Synthesis

The synthesis of analogous thiazole derivatives, such as ethyl 2-amino-1,3-thiazole-4-carboxylate (CAS 5398-36-7), involves the reaction of thiourea with 2-bromoacetophenone in ethanol at 70°C for 1 hour . This method, yielding up to 100% product, suggests a potential route for synthesizing the ethylamino variant by substituting thiourea with ethylthiourea or introducing ethylamine during cyclization.

Functional Group Modifications

Ethyl 2-(methylamino)-1,3-thiazole-4-carboxylate (CAS 57250-86-9), a structural analog with a methylamino group, is synthesized via similar protocols . By extrapolation, replacing methylamine with ethylamine could yield the target compound. The trifluoromethyl derivative (CAS 937597-94-9) demonstrates the feasibility of introducing electron-withdrawing groups at position 4 , underscoring the versatility of thiazole chemistry.

Physicochemical Properties

Collision Cross-Section (CCS) Profiling

Ion mobility spectrometry data reveal distinct CCS values for various adducts, critical for mass spectrometry-based identification:

Table 2: Predicted Collision Cross-Section Values

| Adduct | m/z | CCS (Ų) |

|---|---|---|

| [M+H]+ | 201.06923 | 144.0 |

| [M+Na]+ | 223.05117 | 153.1 |

| [M+NH4]+ | 218.09577 | 151.4 |

| [M-H]- | 199.05467 | 144.6 |

Solubility and Stability

While explicit solubility data are unavailable, the ethyl ester group likely enhances lipid solubility compared to carboxylic acid analogs. Stability under varying pH and temperature conditions remains an area for empirical investigation.

Analytical Characterization Techniques

Mass Spectrometry

High-resolution mass spectrometry (HRMS) can confirm the molecular ion ([M+H]+ at m/z 201.06923) and fragment patterns, aided by CCS values for adduct discrimination .

Nuclear Magnetic Resonance (NMR)

1H NMR of analogous compounds reveals characteristic signals:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume